LMT-28

Description

Properties

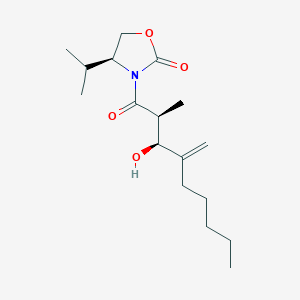

IUPAC Name |

(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXWSYOXIRPYFK-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LMT-28: A Deep Dive into its Mechanism of Action on the IL-6 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating inflammatory responses. Dysregulation of the IL-6 signaling pathway is a key pathogenic driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis and certain cancers. While biologic drugs targeting IL-6 or its receptor have demonstrated clinical efficacy, the development of orally available, small-molecule inhibitors has been a significant challenge. LMT-28 is a first-in-class, orally active, synthetic small-molecule inhibitor of IL-6 signaling.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the IL-6 signaling cascade, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Direct Targeting of gp130

The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its soluble or membrane-bound receptor, IL-6Rα. This IL-6/IL-6Rα complex then associates with the signal-transducing receptor subunit, glycoprotein 130 (gp130), inducing the homodimerization of gp130. This dimerization event brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated residues serve as docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4][5] Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and regulation of target gene expression, which promotes inflammation.[5][6]

This compound exerts its inhibitory effect by directly interfering with this cascade at a critical upstream juncture.[2][7] Experimental evidence has conclusively shown that This compound directly binds to gp130 .[3][7][8] This interaction physically obstructs the association of the IL-6/IL-6Rα complex with gp130.[7][8] By preventing this crucial step, this compound effectively blocks the initiation of the downstream signaling cascade.

The consequences of this direct gp130 binding are the dose-dependent inhibition of:

Notably, this compound demonstrates selectivity. It does not inhibit STAT3 activation induced by the leukemia inhibitory factor (LIF), which utilizes a heterodimer of the LIF receptor and gp130, suggesting this compound specifically targets the gp130 homodimerization required for IL-6 signaling.[2][9]

Quantitative Data Summary

The inhibitory activities of this compound have been quantified in various in vitro assays. The following table summarizes the key reported values.

| Assay Type | Cell Line | Measured Effect | IC50 Value | Reference |

| STAT3 Reporter Gene Assay | HepG2 | Inhibition of IL-6-induced Luciferase | 5.9 µM | [2] |

| Cell Proliferation Assay | TF-1 | Inhibition of IL-6-induced Proliferation | 7.5 µM | [3] |

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments used to elucidate the mechanism of action of this compound.

STAT3 Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of STAT3 in response to IL-6 stimulation and its inhibition by this compound.

-

Cell Line: HepG2 cells stably transfected with a p-STAT3-Luciferase reporter construct.[9]

-

Protocol:

-

Seed the transfected HepG2 cells in 96-well plates and culture until they reach 70-80% confluency.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 1 hour.[9]

-

Stimulate the cells with recombinant human IL-6 (e.g., 10 ng/mL) for 3-6 hours.[10] Include a negative control group with no IL-6 stimulation.

-

Following stimulation, lyse the cells using a suitable luciferase lysis buffer.

-

Transfer the cell lysates to an opaque 96-well plate.

-

Add luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the total protein concentration for each sample. Calculate the percentage of inhibition relative to the IL-6-stimulated vehicle control.

-

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the IL-6 signaling pathway (gp130, JAK2, STAT3) following treatment with this compound.

-

Cell Line: HepG2 cells.[9]

-

Protocol:

-

Plate HepG2 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 30, 100 µM) for 1 hour.[9]

-

Stimulate the cells with IL-6 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) to induce peak phosphorylation.[9]

-

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated gp130 (p-gp130), p-JAK2, and p-STAT3. Also, probe separate blots with antibodies for total gp130, JAK2, and STAT3 to serve as loading controls.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. Densitometry analysis can be used to quantify the changes in protein phosphorylation.[9]

-

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions. This assay was critical in demonstrating the direct binding of this compound to gp130.

-

Instrumentation: BIAcore T200 system or similar.[8]

-

Protocol:

-

Immobilization: Covalently immobilize recombinant human gp130 protein onto a CM5 sensor chip using standard amine coupling chemistry. Use a reference flow cell that is activated and blocked without protein immobilization.[8]

-

Binding Analysis: Prepare a series of this compound concentrations in a suitable running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the gp130-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte (this compound) binding to the immobilized ligand (gp130). The response is measured in Resonance Units (RU).

-

After each injection, regenerate the sensor surface using a mild regeneration solution to remove bound this compound.

-

Competition Assay: To confirm that this compound inhibits the formation of the signaling complex, immobilize gp130 on the chip. Inject a pre-mixed solution of the IL-6/IL-6Rα complex with or without various concentrations of this compound. A reduction in the binding signal in the presence of this compound indicates inhibition of the interaction.[7][8]

-

Data Analysis: Subtract the reference cell data from the active cell data. Analyze the sensorgrams to determine kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.[8]

-

Visualizations

IL-6 Signaling Pathway and this compound Inhibition

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

LMT-28: A Small-Molecule Inhibitor of Glycoprotein 130 (gp130) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMT-28 is a novel, orally available small-molecule inhibitor that directly targets the glycoprotein 130 (gp130) subunit of the interleukin-6 (IL-6) receptor complex. By binding to gp130, this compound effectively blocks the downstream signaling cascades initiated by IL-6 and other cytokines that utilize gp130 for signal transduction. This targeted inhibition of the pro-inflammatory IL-6 pathway has demonstrated therapeutic potential in preclinical models of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulated IL-6 signaling is a key driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in certain cancers. The IL-6 receptor system consists of a ligand-binding IL-6 receptor alpha (IL-6Rα) and a signal-transducing subunit, glycoprotein 130 (gp130), which is shared by other cytokines in the IL-6 family.[1] The formation of a hexameric complex of IL-6, IL-6Rα, and a gp130 homodimer initiates intracellular signaling primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[2][3]

This compound is a synthetic oxazolidinone derivative identified as a direct inhibitor of gp130.[4] Unlike biologic agents that target IL-6 or IL-6Rα, this compound offers the advantage of being an orally bioavailable small molecule.[4] Its mechanism of action involves the direct binding to gp130, thereby preventing the association of the IL-6/IL-6Rα complex with gp130 and subsequent signal transduction.[5][6]

Mechanism of Action

This compound exerts its inhibitory effects by directly binding to the gp130 protein. This interaction is thought to interfere with the homodimerization of gp130, a critical step for the activation of downstream signaling.[7] Evidence suggests that this compound's inhibitory activity is specific to cytokines that induce gp130 homodimerization, such as IL-6 and IL-11, while not affecting those that signal through gp130 heterodimerization, like leukemia inhibitory factor (LIF).[7] The binding of this compound to gp130 leads to the suppression of IL-6-induced phosphorylation of key signaling molecules, including gp130 itself, JAK2, and STAT3.[5][6]

Signaling Pathway Inhibition

The binding of this compound to gp130 disrupts the canonical IL-6 signaling cascade. The following diagram illustrates the IL-6/gp130 signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| STAT3 Luciferase Reporter Assay | HepG2 | IC50 | 5.9 µM | [5][8] |

| Cell Proliferation Assay | TF-1 | IC50 | 7.5 µM | [5][8] |

| RANKL mRNA Expression | Mouse Osteoblasts | Optimal Inhibitory Conc. | 100 nM | [9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Administration Route | Dosage | Outcome | Reference |

| Collagen-Induced Arthritis | Mouse | Oral gavage | 0.25 mg/kg, once daily for 15 days | Reduced arthritis score and joint inflammation | [8] |

| Cerulein-Induced Acute Pancreatitis | Mouse | Oral gavage | 0.25 or 1 mg/kg | Ameliorated progression of pancreatitis | [8] |

| LPS-Induced Bone Resorption | Rat | Oral gavage | 0.23 mg/kg, once every 5 days for 2 weeks | Reduced bone resorption and inflammation | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the method to determine the direct binding of this compound to gp130.

Protocol Details:

-

Immobilization: Recombinant human gp130, IL-6, or IL-6Rα protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: this compound, dissolved in an appropriate running buffer, is injected at various concentrations over the immobilized protein surface.

-

Data Acquisition: The binding is monitored in real-time as a change in the SPR signal.

-

Data Analysis: The resulting sensorgrams are analyzed using evaluation software (e.g., BIAevaluation software) to calculate the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).[7]

STAT3 Phosphorylation Assay (Western Blot)

This protocol details the assessment of this compound's effect on IL-6-induced STAT3 phosphorylation.

Protocol Details:

-

Cell Culture and Treatment: HepG2 cells are cultured to ~80% confluency, serum-starved, and then pre-incubated with varying concentrations of this compound for 1 hour.

-

Stimulation: Cells are stimulated with recombinant human IL-6 (e.g., 50 ng/mL) for 15 minutes.[11]

-

Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.[11]

-

Detection: Membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

STAT3 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT3 in response to IL-6 and its inhibition by this compound.

Protocol Details:

-

Cell Transfection: HepG2 or HEK293 cells are transiently or stably transfected with a luciferase reporter plasmid containing STAT3-responsive elements (e.g., p-STAT3-Luc).[2][5]

-

Cell Seeding and Treatment: Transfected cells are seeded in a 96-well plate and treated with various concentrations of this compound.

-

Stimulation: After a pre-incubation period, cells are stimulated with IL-6 (e.g., 10 ng/mL) for approximately 18 hours.[2]

-

Luciferase Assay: A luciferase assay reagent is added to the wells, and luminescence is measured using a luminometer.[12]

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in luciferase activity compared to IL-6 stimulated cells without the inhibitor.

TF-1 Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the IL-6-dependent proliferation of the human erythroleukemic cell line, TF-1.

Protocol Details:

-

Cell Culture: TF-1 cells, which are dependent on cytokines like GM-CSF or IL-3 for survival and proliferation, are washed and resuspended in cytokine-free medium.[13][14]

-

Assay Setup: Cells are seeded in a 96-well plate in the presence of a minimal concentration of IL-6 required for proliferation, along with varying concentrations of this compound.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or WST-1.[4] A reagent is added to the wells, and after a short incubation, the absorbance is read on a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of this compound's inhibition of cell proliferation.

In Vivo Models

Protocol Details:

-

Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.[1][15]

-

This compound Administration: Once arthritis is established, mice are treated with this compound (e.g., 0.25 mg/kg) or vehicle control via oral gavage daily for a specified period (e.g., 15 days).[8] this compound for in vivo studies is typically dissolved in a vehicle such as 10% DMSO and 90% corn oil.[10]

-

Assessment: The severity of arthritis is monitored by scoring the clinical signs of inflammation in the paws. Histological analysis of the joints can be performed at the end of the study to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[15]

Protocol Details:

-

Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal injections of cerulein, a cholecystokinin analog.[16][17]

-

This compound Administration: this compound (e.g., 0.25 or 1 mg/kg) or vehicle is administered orally prior to the induction of pancreatitis.[8]

-

Assessment: The severity of pancreatitis is evaluated by measuring serum amylase levels and by histological examination of the pancreas for edema, inflammation, and necrosis.[16]

Conclusion

This compound represents a promising small-molecule inhibitor of the IL-6/gp130 signaling pathway. Its direct targeting of gp130 offers a distinct mechanism of action compared to existing biologic therapies. The data presented in this technical guide highlight its potent in vitro and in vivo activity in models of inflammatory disease. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other gp130 inhibitors. Continued research and development in this area may lead to novel, orally administered treatments for a range of inflammatory and autoimmune disorders.

References

- 1. chondrex.com [chondrex.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gp130 at the nexus of inflammation, autoimmunity, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. Reduced IL-6 levels and tumor-associated phospho-STAT3 are associated with reduced tumor development in a mouse model of lung cancer chemoprevention with myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Discovery and Development of LMT-28, a Novel IL-6R Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of LMT-28, a first-in-class, orally active small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. This compound directly targets the gp130 receptor subunit, offering a novel therapeutic strategy for IL-6-driven inflammatory diseases.

Introduction: The Role of IL-6 in Inflammatory Diseases

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as in certain cancers.[1] The signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with the signal-transducing receptor subunit, glycoprotein 130 (gp130), inducing the homodimerization of gp130.[1] This event triggers the activation of the associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[2] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and initiates the transcription of a host of pro-inflammatory genes.[2] Given its critical role, the IL-6 pathway is a key target for therapeutic intervention.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput screening of an in-house chemical library to discover novel small-molecule inhibitors of IL-6 signaling.[3] The screening assay was designed to identify compounds that could suppress IL-6-induced STAT3 activation.

Mechanism of Action: Direct Antagonism of gp130

This compound exerts its inhibitory effect through a novel mechanism of action. Unlike monoclonal antibodies that target IL-6 or IL-6Rα, this compound is a small molecule that directly binds to the extracellular domain of the gp130 receptor subunit.[2][3] This direct interaction sterically hinders the association of the IL-6/IL-6Rα complex with gp130, thereby preventing the formation of the functional hexameric signaling complex and subsequent downstream signaling.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Assay | Cell Line | Value | Reference |

| IC50 | IL-6-induced STAT3 Luciferase Reporter Assay | HepG2 | 5.9 µM | [3] |

| IC50 | IL-6-dependent Cell Proliferation | TF-1 | 7.5 µM | [3] |

| Parameter | Species | Value | Reference |

| LogP | N/A | 3.65 | |

| Apparent Permeability (Papp) | MDCK cells | 9.7 x 10-6 cm/s | |

| Plasma Protein Binding | Mouse | 92.4% | |

| Metabolic Half-life (t1/2) | Rat Liver Microsomes | 15.3 min | |

| Metabolic Half-life (t1/2) | Human Liver Microsomes | 21.9 min | |

| Cmax (5 mg/kg, oral) | Mouse | 137 ± 100 ng/mL | |

| AUC (5 mg/kg, oral) | Mouse | 302 ± 209 h·ng/mL | |

| Oral Bioavailability (F) | Mouse | Not explicitly stated, but orally exposed |

Note: While direct binding of this compound to gp130 has been demonstrated via Surface Plasmon Resonance (SPR), a specific Kd value has not been reported in the reviewed literature.[2]

Detailed Experimental Protocols

This assay was central to the discovery of this compound and for quantifying its inhibitory activity on the IL-6 signaling pathway.

-

Cell Culture and Transfection:

-

Human hepatocarcinoma HepG2 cells are cultured in appropriate media.

-

Cells are transfected with a p-STAT3-Luc reporter plasmid, which contains a luciferase gene under the control of a STAT3-responsive promoter.

-

-

Compound Treatment and Stimulation:

-

Transfected cells are treated with varying concentrations of this compound or vehicle control for a specified pre-incubation period.

-

Cells are then stimulated with a known concentration of IL-6 (e.g., 10 ng/mL) to activate the signaling pathway.

-

-

Luciferase Activity Measurement:

-

After incubation, cells are lysed, and the luciferase substrate is added.

-

The resulting luminescence, which is proportional to STAT3 transcriptional activity, is measured using a luminometer.

-

-

Data Analysis:

-

The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.

-

SPR was utilized to demonstrate the direct interaction between this compound and its molecular target, gp130.

-

Chip Preparation:

-

A CM5 sensor chip is activated, and recombinant human gp130, IL-6, or IL-6Rα is immobilized onto the chip surface.

-

-

Binding Measurement:

-

A solution containing this compound at various concentrations is flowed over the sensor chip.

-

The change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.

-

-

Data Interpretation:

-

A significant increase in the response units (RU) upon injection of this compound over the gp130-immobilized surface, but not over the IL-6 or IL-6Rα surfaces, indicates direct and specific binding to gp130.[2]

-

The therapeutic potential of this compound was evaluated in a well-established mouse model of rheumatoid arthritis.

-

Induction of Arthritis:

-

DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster injection is administered 21 days after the primary immunization.

-

-

Drug Administration:

-

Following the second collagen injection, mice are orally administered this compound (at doses such as 0.25 mg/kg) or a vehicle control daily.

-

-

Evaluation of Arthritis Severity:

-

The severity of arthritis is evaluated daily by scoring the degree of inflammation, swelling, and erythema in the paws.

-

-

Histopathological Analysis:

-

At the end of the study, joint tissues are collected, sectioned, and stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Conclusion and Future Directions

The discovery and preclinical development of this compound represent a significant advancement in the pursuit of orally available, small-molecule therapeutics for IL-6-mediated diseases. Its novel mechanism of directly targeting the gp130 receptor subunit provides a distinct advantage over biologic-based therapies. The promising in vitro and in vivo data, coupled with favorable pharmacokinetic properties, position this compound as a lead candidate for further clinical development. Future studies will likely focus on optimizing its potency and selectivity, as well as evaluating its safety and efficacy in human clinical trials.

References

LMT-28: An In-Depth Technical Guide to its In Vivo Efficacy in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of LMT-28, a novel small-molecule inhibitor of the IL-6 signaling pathway. By targeting the gp130 receptor subunit, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant inflammatory disease models, and visualizes the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of the IL-6/gp130/JAK2/STAT3 Signaling Pathway

This compound is an oxazolidinone derivative that functions as a direct antagonist of the glycoprotein 130 (gp130) receptor, a common signal transducer for the IL-6 family of cytokines.[1] By binding to gp130, this compound selectively inhibits the IL-6-induced phosphorylation of gp130, which is a critical step in the activation of the downstream Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1][2] This inhibition effectively blocks the pro-inflammatory effects of IL-6, which is a key cytokine implicated in the pathogenesis of numerous inflammatory conditions.[3][4] The disruption of this pathway leads to a reduction in the expression of downstream inflammatory mediators, such as RANKL, and pro-inflammatory cytokines including IL-1β and TNF-α.[1]

Signaling Pathway Diagram

Caption: IL-6/gp130/JAK2/STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies evaluating the efficacy of this compound in various inflammatory disease models.

Table 1: this compound Efficacy in Collagen-Induced Arthritis (CIA) in Mice

| Parameter | Vehicle Control | This compound (0.25 mg/kg) | Methotrexate (2.5 mg/kg) | Reference |

| Arthritis Index Score | High | Significantly Reduced | Significantly Reduced | [2] |

| Serum COMP (U/L) | Elevated | Significantly Reduced | Significantly Reduced | [2] |

| Serum SAP (µg/mL) | Elevated | Significantly Reduced | Significantly Reduced | [2] |

| Anti-CII IgG Ab (U/mL) | Elevated | Significantly Reduced | Significantly Reduced | [2] |

COMP: Cartilage Oligomeric Matrix Protein; SAP: Serum Amyloid P; Anti-CII IgG Ab: Anti-Collagen Type II IgG Antibody.

Table 2: this compound Efficacy in Cerulein-Induced Acute Pancreatitis in Mice

| Parameter | Vehicle Control | This compound (0.25 mg/kg) | This compound (1 mg/kg) | Reference |

| Serum Amylase Activity | High | Significantly Reduced | Significantly Reduced | [2] |

| Pancreatic IL-1β Expression | High | Reduced | Reduced | [2] |

| Pancreatic TNF-α Expression | High | Reduced | Reduced | [2] |

| Pancreatic IL-6 Expression | High | Reduced | Reduced | [2] |

| Pancreatic Edema | Severe | Suppressed | Suppressed | [2] |

| Inflammatory Cell Infiltration | Severe | Suppressed | Suppressed | [2] |

| Pancreatic Necrosis | Present | Suppressed | Suppressed | [2] |

Table 3: this compound Efficacy in a Diabetic Rat Model of Peri-implantitis

| Parameter | Vehicle Control | This compound (0.23 mg/kg) | Reference |

| Peri-implant Bone Resorption | High | Significantly Reduced | [1] |

| IL-6 Expression in Tissue | High | Significantly Decreased | [1] |

| RANKL Expression in Tissue | High | Significantly Decreased | [1] |

| Osteoclast Activity | High | Significantly Decreased | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo inflammatory disease models used to evaluate the efficacy of this compound.

Collagen-Induced Arthritis (CIA) in Mice

This model is a widely used preclinical model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.

Experimental Workflow Diagram

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol:

-

Animals: Male DBA/1J mice, typically 6-8 weeks old, are used as they are genetically susceptible to CIA.[4][5]

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection is given intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Treatment: Upon the first signs of arthritis (typically around day 24-28), mice are randomly assigned to treatment groups. This compound (e.g., 0.25 mg/kg), a positive control such as methotrexate (e.g., 2.5 mg/kg), or a vehicle control is administered orally once daily.[2]

-

Evaluation:

-

Arthritis Score: Clinical signs of arthritis are scored daily for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

-

Serum Biomarkers: Blood is collected to measure levels of inflammatory markers such as Cartilage Oligomeric Matrix Protein (COMP), Serum Amyloid P (SAP), and anti-collagen type II antibodies by ELISA.[2]

-

Cerulein-Induced Acute Pancreatitis in Mice

This model mimics the initial inflammatory phase of acute pancreatitis through the overstimulation of pancreatic acinar cells.

Experimental Workflow Diagram

Caption: Experimental workflow for the Cerulein-Induced Acute Pancreatitis model.

Protocol:

-

Animals: Male C57BL/6 or ICR mice are commonly used.

-

Pre-treatment: One hour prior to the induction of pancreatitis, mice are orally administered this compound (e.g., 0.25 or 1 mg/kg) or a vehicle control.[2]

-

Induction: Acute pancreatitis is induced by hourly intraperitoneal injections of a supramaximal dose of cerulein (e.g., 50 µg/kg) for a total of 6-10 hours.

-

Evaluation:

-

Serum Analysis: Blood is collected at the end of the experiment to measure the activity of pancreatic enzymes such as amylase and lipase.

-

Histopathology: The pancreas is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E to evaluate edema, inflammatory cell infiltration, and acinar cell necrosis.

-

Cytokine Measurement: Pancreatic tissue can be homogenized to measure the expression of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) at the mRNA (RT-PCR) and protein (Western Blot or ELISA) levels.[2]

-

Diabetic Rat Model of Ligature- and LPS-Induced Peri-implantitis

This model is designed to study peri-implant bone loss in a clinically relevant context of a systemic inflammatory disease like type 2 diabetes.

Experimental Workflow Diagram

Caption: Experimental workflow for the Diabetic Rat Model of Peri-implantitis.

Protocol:

-

Animals: Male Sprague-Dawley rats are used for this model.[2]

-

Induction of Type 2 Diabetes (T2DM): Rats are fed a high-fat diet for several weeks, followed by a low-dose intraperitoneal injection of streptozotocin (STZ) to induce a T2DM phenotype.

-

Implant Placement: After confirming the diabetic status, a titanium dental implant is surgically placed in the maxilla or mandible.

-

Induction of Peri-implantitis: After a healing period, peri-implantitis is induced by placing a silk ligature around the implant abutment to facilitate plaque accumulation, followed by repeated injections of lipopolysaccharide (LPS) from Porphyromonas gingivalis into the gingival sulcus.[1][6]

-

Treatment: this compound (e.g., 0.23 mg/kg) or a vehicle control is administered by oral gavage at specified intervals (e.g., once every 5 days for 2 weeks).[1][6]

-

Evaluation:

-

Micro-Computed Tomography (Micro-CT): At the end of the study, the jawbone containing the implant is harvested and analyzed by micro-CT to quantify the extent of peri-implant bone loss.[1][6]

-

Immunohistochemistry: The tissue surrounding the implant is sectioned and stained for key inflammatory markers such as IL-6 and RANKL to assess the local inflammatory response.[1][6]

-

Histomorphometry: Histological sections can be used to quantify the number of osteoclasts at the bone-implant interface.

-

Conclusion

This compound demonstrates significant in vivo efficacy in a variety of preclinical inflammatory disease models. Its targeted inhibition of the IL-6/gp130/JAK2/STAT3 signaling pathway translates to a reduction in key inflammatory markers and an amelioration of disease pathology in models of arthritis, pancreatitis, and peri-implantitis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for human inflammatory diseases. This document serves as a valuable resource for scientists and researchers in the field, facilitating the design and execution of future studies to further elucidate the therapeutic potential of this promising small-molecule inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

LMT-28: A Proof-of-Concept for Orally Bioavailable Small-Molecule IL-6 Receptor Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the IL-6 signaling pathway has emerged as a critical target for therapeutic intervention. While monoclonal antibodies targeting IL-6 or its receptor have demonstrated clinical efficacy, their parenteral administration and associated costs have driven the search for orally bioavailable small-molecule inhibitors. LMT-28, a novel synthetic oxazolidinone derivative, represents a significant milestone in this pursuit. This technical guide provides a comprehensive overview of this compound as a proof-of-concept for oral IL-6 inhibitors, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Introduction

The pro-inflammatory cytokine Interleukin-6 (IL-6) is a key mediator in a wide array of physiological and pathological processes, including immune regulation, hematopoiesis, and acute phase responses.[1] Dysregulation of IL-6 signaling is a hallmark of many chronic inflammatory diseases, such as rheumatoid arthritis, and various cancers.[1][2] The development of therapeutic agents that specifically block the IL-6 pathway has therefore been a major focus of pharmaceutical research.

This compound was identified through the screening of an in-house chemical library as a potent small-molecule inhibitor of IL-6 signaling.[3][4] Unlike biologic agents, this compound offers the potential for oral administration, a significant advantage for patient compliance and accessibility. This document serves as a technical resource, consolidating the available preclinical data and methodologies that establish this compound as a successful proof-of-concept for a new class of oral IL-6 inhibitors.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the IL-6 receptor β subunit, also known as glycoprotein 130 (gp130).[3][4] The canonical IL-6 signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with a homodimer of gp130, triggering the activation of associated Janus kinases (JAKs) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).

This compound disrupts this process by binding directly to gp130, thereby sterically hindering the association of the IL-6/IL-6Rα complex with gp130.[3][4] This action prevents the phosphorylation of gp130 and JAK2, and consequently blocks the downstream phosphorylation and activation of STAT3.[3] Notably, this compound's inhibitory activity is specific to IL-6-mediated signaling, as it does not affect the activation of STAT3 induced by other cytokines that utilize gp130, such as leukemia inhibitory factor (LIF).[3]

Figure 1: this compound Mechanism of Action

Data Presentation

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Luciferase Reporter Gene Assay | HepG2 | IC50 (STAT3 activity) | 5.9 µM | [5] |

| TF-1 Cell Proliferation Assay | TF-1 | IC50 | Not specified | [3] |

| STAT3 Phosphorylation | HepG2 | Inhibition Concentration | 30 µM | [5] |

| gp130 Binding | - | KD | Not specified | [3] |

Table 2: In Vivo Pharmacokinetics of this compound in BALB/c Mice (5 mg/kg oral administration)

| Parameter | Value |

| Cmax (ng/mL) | 137 ± 100 |

| Tmax (h) | 0.80 ± 0.67 |

| AUC (h·ng/mL) | 302 ± 209 |

| Bioavailability (F) | ~38.2% |

Table 3: In Vivo Efficacy of this compound in Disease Models

| Model | Animal | This compound Dose | Key Findings | Reference |

| Collagen-Induced Arthritis | DBA/1J mice | 0.25 mg/kg, oral, daily | Significantly reduced arthritis index scores. | [8] |

| Acute Pancreatitis | Mice | 0.25 and 1 mg/kg, oral | Reduced serum amylase activity and pro-inflammatory cytokine expression. | [3] |

| LPS-Induced Bone Resorption | T2DM rats | 0.23 mg/kg, gavage | Reduced bone resorption and expression of IL-6 and RANKL. | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

STAT3 Reporter Gene Assay

-

Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates.

-

Transfection: Cells are transiently transfected with a STAT3-responsive luciferase reporter plasmid.

-

Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Recombinant human IL-6 (10 ng/mL) is added to the wells to induce STAT3 activation.

-

Lysis and Measurement: After a 6-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.

Western Blot for STAT3 Phosphorylation

-

Cell Culture and Treatment: HepG2 cells are seeded in 6-well plates and grown to confluence. Cells are then serum-starved overnight, followed by pre-treatment with this compound for 1 hour before stimulation with IL-6 (10 ng/mL) for 15 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.

Surface Plasmon Resonance (SPR) for gp130 Binding

-

Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant human gp130 is immobilized on the chip surface.

-

Binding Analysis: Various concentrations of this compound are injected over the chip surface, and the binding is monitored in real-time.

-

Data Analysis: The association and dissociation rates are measured to calculate the binding affinity (KD).

Collagen-Induced Arthritis (CIA) in Mice

-

Induction of Arthritis: Male DBA/1J mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization is given 21 days later.

-

Treatment: Oral administration of this compound (0.25 mg/kg) or vehicle is initiated after the second immunization and continued daily.

-

Assessment: The severity of arthritis is evaluated using a clinical scoring system (arthritis index) based on the swelling and erythema of the paws.[6]

-

Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.[6]

Cerulein-Induced Acute Pancreatitis in Mice

-

Induction of Pancreatitis: Acute pancreatitis is induced in mice by hourly intraperitoneal injections of cerulein (50 µg/kg) for 6 hours.[10]

-

Treatment: this compound (0.25 or 1 mg/kg) is administered orally 1 hour before the first and fourth cerulein injections.[3]

-

Sample Collection: Blood and pancreas tissues are collected 3 hours after the final cerulein injection.

-

Biochemical Analysis: Serum amylase activity is measured as an indicator of pancreatic damage.

-

Cytokine Analysis: The expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the pancreas is quantified by RT-PCR or Western blotting.

Visualizations

Signaling Pathway

Figure 2: IL-6 Signaling Pathway and this compound Inhibition

Experimental Workflow

Figure 3: General Experimental Workflow for this compound Evaluation

Logical Relationship

Figure 4: Logical Framework for this compound as a Proof-of-Concept

Conclusion

This compound stands as a seminal example of a successful proof-of-concept for an orally available, small-molecule inhibitor of the IL-6 signaling pathway. Through its direct interaction with gp130, this compound effectively abrogates IL-6-mediated signal transduction. Preclinical studies have demonstrated its efficacy in animal models of inflammatory diseases, and pharmacokinetic analyses have confirmed its oral bioavailability. While this compound itself may not be the final clinical candidate, its discovery and characterization have paved the way for the development of a new generation of oral therapies for IL-6-driven diseases, offering the potential for improved patient outcomes and a significant advancement in the management of chronic inflammation.

References

- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yeasenbio.com [yeasenbio.com]

- 8. ovid.com [ovid.com]

- 9. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]

- 10. Experimental Models of Pancreatitis [e-ce.org]

LMT-28: A Comprehensive Technical Guide on its Impact on Cytokine Production and Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LMT-28, a novel small-molecule inhibitor targeting the glycoprotein 130 (gp130) subunit of the IL-6 receptor. This document elucidates the mechanism of action of this compound and its profound effects on the production and release of various cytokines, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an experimental drug identified as a direct antagonist of the Interleukin-6 (IL-6) receptor subunit, gp130.[1] By binding to gp130, this compound effectively blocks the downstream signaling cascade initiated by IL-6 and other cytokines that utilize gp130 for signal transduction.[2] This inhibitory action is central to its anti-inflammatory properties, as IL-6 is a key cytokine implicated in a multitude of inflammatory diseases.[1] The primary mechanism involves the suppression of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically by inhibiting the phosphorylation of JAK2 and STAT3.[2][3]

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on IL-6 signaling and cytokine production have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | IC50 / Effect | Reference |

| IL-6-induced STAT3 Luciferase Activity | HepG2 | Luciferase Reporter Assay | 5.9 µM | [4] |

| IL-6-induced Cell Proliferation | TF-1 | WST Cell Viability Assay | 7.5 µM | [5] |

| IL-6-induced STAT3 Phosphorylation | HepG2 | Western Blot | Dose-dependent inhibition (1-100 µM) | [4] |

| IL-6-induced JAK2 Phosphorylation | HepG2 | Western Blot | Inhibition at 30 µM | [4] |

| IL-6-induced gp130 Phosphorylation | HepG2 | Western Blot | Inhibition at 30 µM | [4] |

| RANKL mRNA Expression | Mouse Osteoblasts | RT-qPCR | Significant downregulation at 100 nM | [2] |

Table 2: In Vivo Efficacy of this compound on Cytokine Production

| Animal Model | Disease | Cytokine(s) Affected | This compound Dosage | Outcome | Reference |

| Mouse | Cerulein-Induced Acute Pancreatitis | IL-1β, TNF-α, IL-6 | 0.25 or 1 mg/kg (oral) | Reduced expression at DNA and protein levels | [3] |

| Mouse | Collagen-Induced Arthritis (CIA) | IL-6, TNF-α, IL-1β | Not specified | Markedly decreased serum levels | [2] |

| Mouse | IL-6-induced TNF-α production | TNF-α | 0.4 or 0.8 mg/kg (oral) | Inhibition of TNF-α production | [3] |

| Rat (Type 2 Diabetic) | LPS-induced Peri-implantitis | IL-6 | 0.23 mg/kg (gavage) | Decreased expression | [2][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on cytokine production and signaling.

3.1. In Vitro Inhibition of IL-6-Induced STAT3 Phosphorylation

-

Cell Line: Human hepatoma cell line, HepG2.

-

Protocol:

-

HepG2 cells are cultured in appropriate media and seeded in plates.

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 3, 10, 30, and 100 µM) for 1 hour.[4]

-

Cells are then stimulated with human IL-6 (e.g., 10 ng/mL) for a short duration (e.g., 10 minutes) to induce STAT3 phosphorylation.[4]

-

Following stimulation, cells are lysed to extract total protein.

-

Protein lysates are subjected to SDS-PAGE and transferred to a membrane for Western blot analysis.

-

The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using densitometry.

-

3.2. In Vivo Murine Model of Cerulein-Induced Acute Pancreatitis

-

Animal Model: Male C57BL/6 mice.

-

Protocol:

-

Acute pancreatitis is induced by intraperitoneal injections of cerulein (e.g., 50 µg/kg) at hourly intervals for a total of multiple doses.[7][8]

-

For preventive studies, this compound (e.g., 0.25 or 1 mg/kg) is administered orally 1 hour before the first and fourth cerulein injections.[3]

-

For therapeutic studies, this compound may be administered after the induction of pancreatitis.

-

Animals are sacrificed at a designated time point (e.g., 3 hours after the last cerulein injection).[3]

-

Blood and pancreas tissues are collected.

-

Serum levels of amylase and lipase are measured as markers of pancreatitis.

-

Pancreatic tissue is processed for:

-

3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Type: Serum from animal models or cell culture supernatants.

-

Protocol:

-

A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.

-

The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Standards of known cytokine concentrations and the experimental samples are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for the cytokine is added.

-

Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

-

The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

A standard curve is generated to determine the concentration of the cytokine in the samples.

-

Signaling Pathways and Experimental Workflows

4.1. This compound Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of this compound on the IL-6 signaling pathway.

Caption: this compound inhibits the IL-6 signaling pathway by targeting gp130.

4.2. Experimental Workflow for In Vivo Analysis

The diagram below outlines a typical experimental workflow for evaluating the in vivo effects of this compound.

Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of LMT-28 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMT-28 is a novel, orally available small-molecule inhibitor that specifically targets the Interleukin-6 (IL-6) signaling pathway. It functions by directly binding to the IL-6 receptor β subunit, glycoprotein 130 (gp130), thereby inhibiting downstream signaling cascades. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing its mechanism of action, presenting quantitative data from key experiments, and outlining the experimental protocols used to elucidate its effects. The included diagrams visualize the intricate signaling pathways and experimental workflows, offering a clear and concise resource for researchers and professionals in drug development.

Introduction to this compound

This compound is an experimental oxazolidinone derivative that has emerged as a significant tool for studying and potentially treating inflammatory diseases.[1][2] Unlike biologicals such as monoclonal antibodies that target cytokines, this compound is a small molecule, offering the advantage of oral availability.[1][3] It was identified as the first small-molecule antagonist of the IL-6 receptor (IL-6R).[3] Although its potency may be relatively low for direct clinical development, it serves as a crucial proof-of-concept for the development of more potent small-molecule inhibitors of cytokine receptors.[3] this compound's primary mechanism of action is the direct binding to gp130, the signal-transducing subunit of the IL-6 receptor complex.[4][5] This interaction prevents the homodimerization of gp130, a critical step for the activation of downstream signaling pathways.[2]

The this compound Signaling Pathway

The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its soluble or membrane-bound receptor (IL-6Rα). This complex then associates with two gp130 molecules, inducing their dimerization. This conformational change activates the associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.

This compound intervenes at a critical early stage of this cascade. By binding directly to gp130, this compound allosterically inhibits the binding of the IL-6/IL-6Rα complex to gp130, thereby preventing its homodimerization and the subsequent activation of the JAK/STAT pathway.[4][5]

Downstream Targets and Quantitative Effects of this compound

This compound has been shown to modulate the expression and activity of several key downstream targets of the IL-6/gp130/JAK/STAT pathway. The following tables summarize the quantitative effects of this compound from various studies.

Table 1: In Vitro Effects of this compound on Key Signaling Molecules

| Target | Cell Type | Assay | This compound Concentration | Observed Effect | Reference |

| STAT3 Activation | HepG2 | Reporter Gene Assay | 50 µM | ~90% reduction in IL-6-induced luciferase activity | [2] |

| STAT3 Phosphorylation | HepG2 | Western Blot | 30 µM | Inhibition of IL-6-stimulated phosphorylation | [2] |

| JAK2 Phosphorylation | HepG2 | Western Blot | 30 µM | Inhibition of IL-6-stimulated phosphorylation | [2] |

| gp130 Phosphorylation | HepG2 | Western Blot | 30 µM | Inhibition of IL-6-stimulated phosphorylation | [2] |

| TF-1 Cell Proliferation | TF-1 (erythroleukemia) | Proliferation Assay | IC50: ~10 µM | Marked inhibition of IL-6-induced proliferation | [2] |

| RANKL mRNA Expression | Osteoblasts | RT-qPCR | 100 nM | Significant downregulation in LPS and AGEs costimulated cells | [1] |

| Osteoclast Differentiation | Bone Marrow Macrophages | TRAP Staining | 25 µM | Inhibition of RANKL-induced osteoclast differentiation | [6] |

| Chondrocyte Proliferation | C28/I2 (chondrocyte) | Proliferation Assay | 25 µM | Suppression of hyper IL-6-induced proliferation | [7] |

Table 2: In Vivo Effects of this compound

| Model | Animal | This compound Dosage | Downstream Target/Effect | Quantitative Change | Reference |

| Collagen-Induced Arthritis | Mice | 0.25 mg/kg, daily | Arthritis Index | Significant reduction compared to vehicle | [8] |

| Acute Pancreatitis | Mice | 0.25 or 1 mg/kg | Serum Amylase | Decreased activity | [8] |

| Acute Pancreatitis | Mice | 0.25 or 1 mg/kg | Proinflammatory Cytokines (IL-1β, TNF-α, IL-6) | Reduced expression at DNA and protein level | [8] |

| LPS-Induced Bone Resorption | Diabetic Rats | 0.23 mg/kg, every 5 days | IL-6 and RANKL Expression | Decreased expression in peri-implant tissue | [9] |

| IL-6-Induced TNF-α | Mice | 0.4 or 0.8 mg/kg | Serum TNF-α | Dose-dependent reduction | [8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the downstream effects of this compound.

STAT3 Reporter Gene Assay

This assay quantitatively measures the activation of the STAT3 transcription factor in response to IL-6 and the inhibitory effect of this compound.

References

- 1. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]

- 7. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: LMT-28 in a Collagen-Induced Arthritis (CIA) Model

Introduction

LMT-28 is a novel, orally available small-molecule inhibitor that targets the interleukin-6 (IL-6) signaling pathway.[1][2] Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, where IL-6 is a major causative factor.[3][4][5][6] this compound exerts its anti-inflammatory effects by directly targeting glycoprotein 130 (gp130), a co-receptor essential for IL-6 signal transduction.[2][7] The collagen-induced arthritis (CIA) mouse model is a widely used and relevant preclinical model for studying the pathology of RA and evaluating novel therapeutic agents like this compound.[3] These notes provide detailed protocols and data for utilizing this compound in a CIA model.

Mechanism of Action of this compound

The pro-inflammatory cytokine IL-6 initiates its signaling cascade by binding to the IL-6 receptor (IL-6R). This complex then associates with the signal-transducing receptor subunit gp130, leading to the dimerization of gp130.[6] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and induces the transcription of various inflammatory genes. This compound specifically inhibits the IL-6-induced phosphorylation of gp130, JAK2, and STAT3, thereby blocking the downstream inflammatory cascade.[1][2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]

- 6. Beyond TNF-α: Alternate Mechanisms of Action in Rheumatoid Arthritis [ahdbonline.com]

- 7. Combination of this compound and Metformin Improves Beneficial Anti-Inflammatory Effect in Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for LMT-28 in IL-6 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the small molecule LMT-28 as a selective inhibitor of Interleukin-6 (IL-6) signaling for in vitro studies. This compound is an orally active, synthetic IL-6 inhibitor that functions by directly binding to the gp130 receptor subunit, thereby blocking the IL-6/IL-6Rα complex from associating with gp130 and initiating downstream signaling.[1][2][3] This document outlines responsive cell lines, key experimental protocols, and the underlying signaling pathways.

Cell Lines Responsive to this compound for IL-6 Inhibition

Several cell lines have been identified as responsive to this compound for studying the inhibition of IL-6 signaling. The choice of cell line will depend on the specific research question and the desired experimental endpoint.

| Cell Line | Description | Application in this compound Studies | Reference |

| TF-1 | Human erythroleukemic cell line | IL-6-dependent proliferation assays. This compound has been shown to inhibit IL-6-induced proliferation.[1][2] | [1][2] |

| HepG2 | Human hepatoma cell line | Studies on IL-6-induced STAT3 phosphorylation and downstream gene expression. Often used with a STAT3-luciferase reporter for screening.[2] | [2] |

| Osteoblasts | Primary cells or cell lines | Investigating the role of IL-6 in bone metabolism and the inhibitory effect of this compound on osteoclastogenesis-related factors like RANKL.[4][5] | [4][5] |

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from published studies.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (IL-6-induced luciferase activity) | HepG2 | 5.9 µM | [2] |

| IC₅₀ (IL-6-induced proliferation) | TF-1 | 7.5 µM | [1][2] |

| Effective Concentration (STAT3, JAK2, gp130 phosphorylation inhibition) | HepG2, TF-1 | 1 - 100 µM | [1][2] |

Signaling Pathway of IL-6 and Inhibition by this compound

Interleukin-6 initiates its signaling cascade by binding to the IL-6 receptor α (IL-6Rα). This complex then associates with two gp130 subunits, leading to their homodimerization. This event activates the associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for STAT3 (Signal Transducer and Activator of Transcription 3). Recruited STAT3 is then phosphorylated by JAKs, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. This compound directly binds to gp130, preventing the formation of the active hexameric signaling complex and thereby inhibiting the entire downstream cascade.[2][3][6]

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting IL-6 signaling.

IL-6-Induced STAT3-Luciferase Reporter Assay in HepG2 Cells

This assay quantitatively measures the inhibition of IL-6-induced STAT3 activation.

Materials:

-

HepG2 cells stably transfected with a pSTAT3-luciferase reporter construct.

-

DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Recombinant human IL-6.

-

This compound.

-

96-well white, clear-bottom plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the HepG2-pSTAT3-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 50 µL of the this compound dilutions. Incubate for 1 hour.

-

IL-6 Stimulation: Prepare a 2X stock of IL-6 (e.g., 20 ng/mL) in serum-free medium. Add 50 µL of the IL-6 stock to each well to achieve a final concentration of 10 ng/mL. Include wells with cells treated with this compound alone and IL-6 alone as controls.

-

Incubation: Incubate the plate for an additional 6 to 24 hours.

-

Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the control wells. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Inhibition of IL-6-Dependent Proliferation of TF-1 Cells

This assay assesses the cytostatic effect of this compound on a cell line whose proliferation is dependent on IL-6.

Materials:

-

TF-1 cells.

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF (for routine culture).

-

Recombinant human IL-6.

-

This compound.

-

96-well cell culture plates.

-

Cell proliferation assay reagent (e.g., CellTiter-Glo® or WST-1).

-

Plate reader (luminometer or spectrophotometer).

Protocol:

-

Cell Preparation: Culture TF-1 cells in their regular growth medium. Prior to the assay, wash the cells twice with serum-free RPMI-1640 to remove any residual growth factors. Resuspend the cells in RPMI-1640 with 10% FBS at a density of 4 x 10⁴ cells/mL.

-

Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.

-

Treatment: Prepare 2X serial dilutions of this compound and a 2X stock of IL-6 (e.g., 2 ng/mL) in RPMI-1640 with 10% FBS. Add 50 µL of the appropriate this compound and IL-6 solutions to the wells. Include controls for cells with no IL-6, IL-6 alone, and this compound alone.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[1]

-

Proliferation Measurement: Add the chosen cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the luminescence or absorbance using the appropriate plate reader.

-

Data Analysis: Calculate the percentage of proliferation relative to the IL-6-only control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Western Blot Analysis of STAT3, JAK2, and gp130 Phosphorylation

This method directly visualizes the inhibitory effect of this compound on the phosphorylation of key signaling proteins in the IL-6 pathway.

Materials:

-

HepG2 or TF-1 cells.

-

Appropriate cell culture media and reagents.

-

Recombinant human IL-6.

-

This compound.

-

6-well plates.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer and system.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-gp130, anti-gp130.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 4-6 hours if necessary. Pre-treat the cells with various concentrations of this compound for 1 hour.[1]

-

IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 10-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. It is also recommended to re-probe the membrane for a loading control like β-actin or GAPDH.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

LMT-28 Application in Acute Pancreatitis Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMT-28 is a novel, orally active, synthetic small-molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. It exerts its anti-inflammatory effects by directly binding to the IL-6 receptor β subunit, glycoprotein 130 (gp130). This interaction prevents the formation of the active IL-6/IL-6Rα/gp130 signaling complex, subsequently inhibiting the phosphorylation of downstream mediators such as STAT3 and JAK2. Given the critical role of IL-6 in the inflammatory cascade of acute pancreatitis, this compound presents a promising therapeutic candidate for this condition.

These application notes provide a comprehensive overview of the use of this compound in a well-established animal model of acute pancreatitis, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound is an antagonist of the IL-6 receptor.[1][2] It functions by directly binding to gp130, a crucial component of the IL-6 receptor complex. This binding event inhibits the interaction between gp130 and the IL-6/IL-6Rα complex.[3][4] The downstream consequence is the suppression of the IL-6 signaling cascade, including the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] This targeted inhibition of IL-6 signaling forms the basis of its anti-inflammatory properties.

Efficacy of this compound in a Cerulein-Induced Acute Pancreatitis Mouse Model

Oral administration of this compound has been demonstrated to ameliorate the severity of acute pancreatitis in a cerulein-induced mouse model.[5] The protective effects are evidenced by a reduction in pancreatic edema, inflammation, and necrosis, as well as a decrease in key biochemical markers of the disease.

Quantitative Data Summary

| Parameter | Control (Cerulein) | This compound (0.25 mg/kg) | This compound (1 mg/kg) |

| Serum Amylase Activity | Markedly Elevated | Significantly Reduced | More Significantly Reduced |